

A Comparative Spectroscopic Analysis of 4-Bromo-2-ethynylpyridine and Its Analogs

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Compound of Interest

Compound Name: 4-Bromo-2-ethynylpyridine

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This guide provides a detailed spectroscopic comparison of **4-Bromo-2-ethynylpyridine** and its derivatives, offering objective performance insights supported by experimental data. The information is tailored for researchers, scientists, and professionals in drug development engaged in the characterization of heterocyclic compounds.

Introduction

4-Bromo-2-ethynylpyridine is a versatile synthetic intermediate used in the development of pharmaceuticals and advanced materials.^[1] Its spectroscopic characterization is crucial for confirming its structure and purity. This guide compares its spectral properties with those of the parent compound, 2-ethynylpyridine, and another key derivative, 4-ethynylpyridine, to illustrate the electronic effects of the bromine substituent on the pyridine ring and ethynyl group. The following sections present a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for **4-Bromo-2-ethynylpyridine** and its related compounds.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Compound	H-3 (ppm)	H-5 (ppm)	H-6 (ppm)	Ethynyl-H (ppm)
4-Bromo-2-ethynylpyridine	~7.4-7.6 (d)	~7.2-7.4 (dd)	~8.4-8.6 (d)	~3.1-3.3 (s)
2-Ethynylpyridine	~7.5-7.7 (d)	~7.2-7.4 (ddd)	~8.5-8.7 (d)	~3.1 (s)
4-Ethynylpyridine	~7.37 (d)[2]	~7.37 (d)[2]	~8.62 (d)[2]	3.32 (s)[2]

Table 2: ^{13}C NMR Spectroscopic Data (CDCl_3)

Compound	C2	C3	C4	C5	C6	$\text{C}\equiv\text{CH}$	$\text{C}\equiv\text{CH}$
4-Bromo-2-ethynylpyridine	~144	~128	~132	~127	~151	~81	~79
2-Ethynylpyridine	~142	~127	~136	~123	~150	~83	~78
4-Ethynylpyridine	127.0[2]	127.0[2]	131.3[2]	-	150.7[2]	82.8[2]	81.9[2]

Table 3: Infrared (IR) Spectroscopy Data (cm^{-1})

Compound	$\nu(\text{C}\equiv\text{C})$	$\nu(\equiv\text{C-H})$	$\nu(\text{C=N, C=C})$
4-Bromo-2-ethynylpyridine	~2210 - 2225	~3280 - 3310	~1580, 1540
2-Ethynylpyridine	~2219[3]	~3035[3]	1594, 1534[3]
4-((4-bromophenyl)ethynyl)pyridine	2218[2]	3031[2]	1594, 1579, 1539[2]

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Formula	Molecular Weight	$[\text{M}]^+$	$[\text{M}+2]^+$	Key Fragments
4-Bromo-2-ethynylpyridine	$\text{C}_7\text{H}_4\text{BrN}$ [4]	182.02[4]	181	183	102 ($[\text{M}-\text{Br}]^+$)
2-Ethynylpyridine	$\text{C}_7\text{H}_5\text{N}$ [5]	103.12[5]	103	-	76, 51
4-Ethynylpyridine	$\text{C}_7\text{H}_5\text{N}$	103.12[6]	103	-	76, 51

Experimental Protocols

The data presented in this guide are typically acquired using the following standard methodologies.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.
- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is commonly used.[2]

- **Sample Preparation:** Approximately 10-20 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl_3), in a 5 mm NMR tube.^[7] Tetramethylsilane (TMS) is used as an internal standard ($\delta = 0.00$ ppm).^{[8][9]}
- **^1H NMR Acquisition:** The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
- **^{13}C NMR Acquisition:** The spectrum is typically proton-decoupled to simplify the signals to singlets for each unique carbon.^[2] A wider spectral width (e.g., 240 ppm) and a longer acquisition time with more scans are required due to the lower natural abundance of ^{13}C .

2. Infrared (IR) Spectroscopy

- **Objective:** To identify the characteristic functional groups present in the molecule.
- **Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with a Universal Attenuated Total Reflectance (ATR) sampling accessory, is used.^[2]
- **Sample Preparation:** For solid samples, a small amount is placed directly on the ATR crystal. For liquids, a single drop is applied.^[7] Alternatively, a KBr pellet can be prepared.^[3]
- **Acquisition:** The spectrum is typically recorded over a range of $4000\text{-}400\text{ cm}^{-1}$.^[7] An average of 16-32 scans is usually sufficient to obtain a high-quality spectrum. The background is scanned first and automatically subtracted from the sample spectrum.

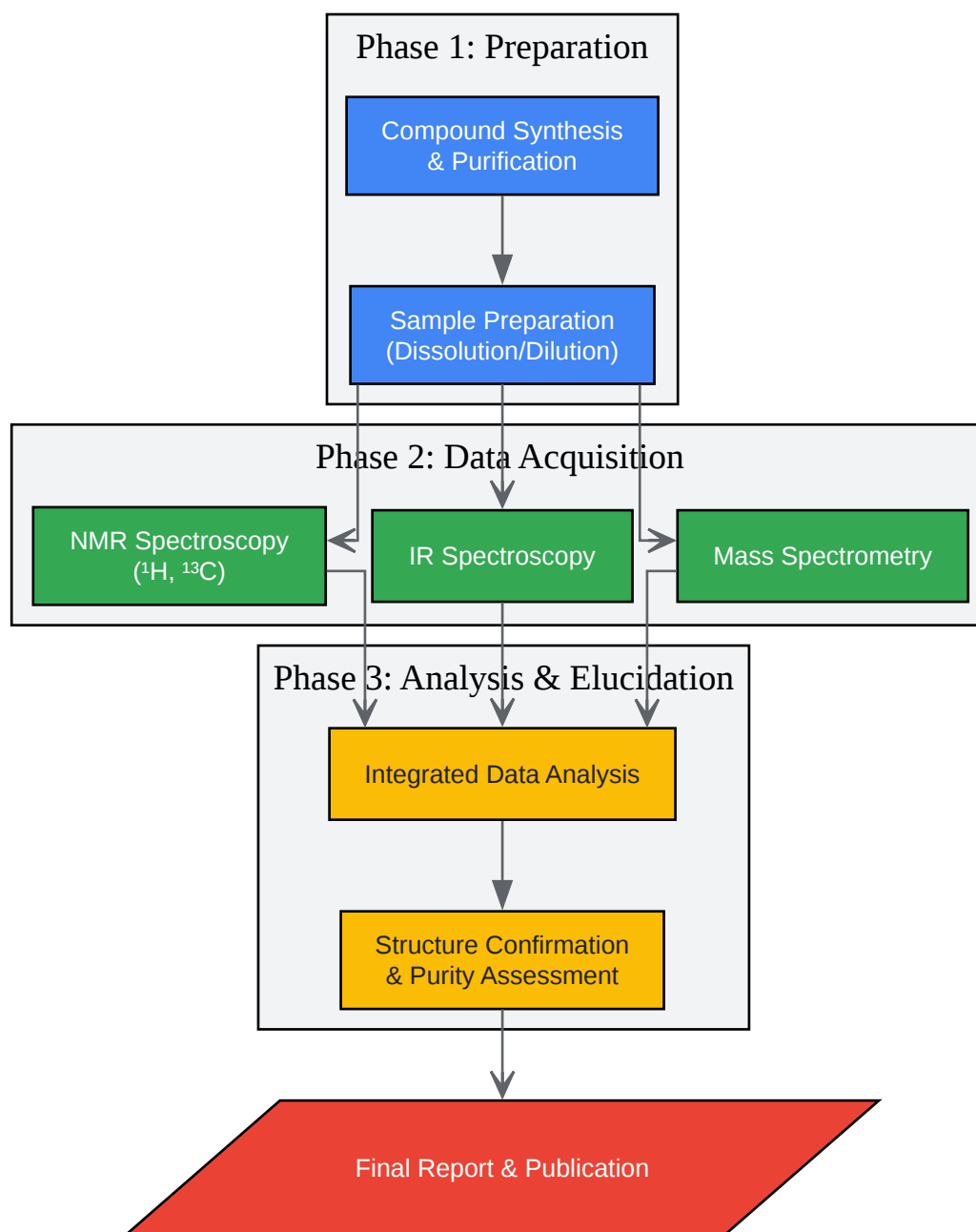
3. Mass Spectrometry (MS)

- **Objective:** To determine the molecular weight and fragmentation pattern of the compound.
- **Instrumentation:** A Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is commonly employed.^[7]
- **Sample Preparation:** A dilute solution of the sample ($\sim 1\text{ mg/mL}$) is prepared in a volatile solvent like dichloromethane or methanol.^[7]

- Acquisition: A small volume (e.g., 1 μL) is injected into the GC. The GC separates the components of the sample before they enter the mass spectrometer. The mass spectrometer is set to scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).^[7] EI is typically performed at 70 eV.^[7]
- Data Analysis: The total ion chromatogram (TIC) is analyzed to find the peak corresponding to the compound of interest. The mass spectrum for this peak is then extracted and analyzed for the molecular ion and characteristic fragment ions. The isotopic pattern for bromine ($[\text{M}]^+$ and $[\text{M}+2]^+$ in a ~1:1 ratio) is a key diagnostic feature for bromo-compounds.^[7]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.



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Caption: General workflow for spectroscopic analysis and structural elucidation.

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